4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is not well understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions and forming stable complexes.
Biochemical and Physiological Effects:
Studies have shown that 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has low toxicity and does not exhibit any significant biochemical or physiological effects. However, further studies are needed to fully understand the compound's effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone is its stability and ease of synthesis. The compound is also relatively inexpensive, making it an attractive option for lab experiments. However, the compound's mechanism of action is not well understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone. One potential application is in the development of new fluorescent probes for the detection of metal ions. The compound's stability and ease of synthesis make it an attractive option for this application. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in coordination chemistry and other fields.
Synthesemethoden
The synthesis of 4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction yields the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone has been extensively studied for its potential applications in various scientific research fields. It has been used as a ligand in coordination chemistry, as a fluorescent probe for the detection of various metal ions, and as an intermediate in the synthesis of other compounds.
Eigenschaften
Produktname |
4-Methylbenzaldehyde (4-methyl-1,3-thiazol-2-yl)hydrazone |
---|---|
Molekularformel |
C12H13N3S |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
4-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13N3S/c1-9-3-5-11(6-4-9)7-13-15-12-14-10(2)8-16-12/h3-8H,1-2H3,(H,14,15)/b13-7+ |
InChI-Schlüssel |
QYFMAUGUKAPNRN-NTUHNPAUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C |
SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=CS2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC2=NC(=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.